molecular formula C25H21N3O B3909148 2-phenyl-N'-[(2Z)-1-phenylpropan-2-ylidene]quinoline-4-carbohydrazide

2-phenyl-N'-[(2Z)-1-phenylpropan-2-ylidene]quinoline-4-carbohydrazide

Cat. No.: B3909148
M. Wt: 379.5 g/mol
InChI Key: XSIWYCDXYRCOQH-IMRQLAEWSA-N
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Description

2-phenyl-N’-[(2Z)-1-phenylpropan-2-ylidene]quinoline-4-carbohydrazide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N’-[(2Z)-1-phenylpropan-2-ylidene]quinoline-4-carbohydrazide typically involves the condensation of quinoline-4-carbohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst under reflux conditions. For instance, the reaction of quinoline-4-carbohydrazide with 1-phenylpropan-2-one in the presence of an acid catalyst can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N’-[(2Z)-1-phenylpropan-2-ylidene]quinoline-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to an amine group.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Quinoline-4-carboxylic acid derivatives.

    Reduction: Quinoline-4-carbohydrazide derivatives with amine groups.

    Substitution: Various substituted quinoline derivatives depending on the substituent introduced.

Scientific Research Applications

2-phenyl-N’-[(2Z)-1-phenylpropan-2-ylidene]quinoline-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-N’-[(2Z)-1-phenylpropan-2-ylidene]quinoline-4-carbohydrazide involves its interaction with specific molecular targets. For instance, as a histone deacetylase inhibitor, it can bind to the active site of the enzyme, preventing the removal of acetyl groups from histone proteins. This leads to an accumulation of acetylated histones, resulting in changes in gene expression that can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-N’-[(2Z)-1-phenylpropan-2-ylidene]quinoline-4-carbohydrazide is unique due to its specific structural configuration, which imparts distinct biological activities. Its ability to act as a histone deacetylase inhibitor and its potential anticancer properties make it a valuable compound for further research and development in medicinal chemistry.

Properties

IUPAC Name

2-phenyl-N-[(Z)-1-phenylpropan-2-ylideneamino]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O/c1-18(16-19-10-4-2-5-11-19)27-28-25(29)22-17-24(20-12-6-3-7-13-20)26-23-15-9-8-14-21(22)23/h2-15,17H,16H2,1H3,(H,28,29)/b27-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIWYCDXYRCOQH-IMRQLAEWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3)/CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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